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Introduction

Delta-tetradecalactone (CAS 2721-22-4) is a naturally occurring long-chain aliphatic lactone
that plays a significant role in the flavor profiles of a wide variety of food products.
Characterized by its creamy, buttery, fatty, and milky aroma and taste, this compound is a key
contributor to the desirable sensory attributes of dairy products, meats, and certain fruits.[1][2]
[3][4][5] Its importance in food flavor chemistry stems from its low odor and taste thresholds,
allowing it to impart significant flavor characteristics even at low concentrations. This technical
guide provides an in-depth overview of the chemical properties, natural occurrence, synthesis,
analytical methodologies, and sensory perception of delta-tetradecalactone, tailored for
professionals in research and development.

Chemical and Physical Properties

Delta-tetradecalactone, also known as 5-hydroxytetradecanoic acid lactone or 6-nonyloxan-2-
one, is a 14-carbon delta-lactone.[6][7] It is a colorless to pale yellow liquid with a molecular
formula of C14H2602 and a molecular weight of 226.36 g/mol .[8] Its chemical structure
consists of a six-membered ring with a ketone group and a nonyl side chain. This structure is
responsible for its characteristic sensory properties. Key physicochemical properties are
summarized in the table below.
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Property Value Reference(s)

CAS Number 2721-22-4 [7]

FEMA Number 3590 [7109]

Molecular Formula C14H2602 [8]

Molecular Weight 226.36 g/mol [8]

Appearance Colorless to pale yellow liquid [2]

Odor Creamy, buttery, fatty, milky, I4I]
waxy

Boiling Point 130-135 °C at 5 mmHg [2]

Specific Gravity 0.931-0.937 @ 25°C [2]

Refractive Index

1.459 - 1.465 @ 20°C

[2]

Solubility

Soluble in alcohol; insoluble in

water

[2]

Natural Occurrence and Quantitative Data

Delta-tetradecalactone is found in a variety of food matrices, where it contributes to their
characteristic flavor profiles. It is particularly prominent in dairy products such as butter,
cheese, and milk, as well as in various fats and meats like beef and pork fat.[1][3][4] While
extensive quantitative data for delta-tetradecalactone across a wide range of foods is limited
in publicly available literature, existing studies on related delta-lactones provide an indication of
their concentration ranges. The table below presents available quantitative data for delta-
tetradecalactone and related delta-lactones in various food products.
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Concentration

Food Product Compound Reference(s)
Range
(R)-%- Present (enantiomeric
Butter T . [2]
Tetradecalactone distribution quantified)
(R)-8- Present (enantiomeric
Fermented Butter S - [2]
Tetradecalactone distribution quantified)
Butter o-Decalactone 0.85 - 7.95 ppm [11]
Raspberry 0-Decalactone 0.005 - 1.4 mg/kg [11]
Coconut 0-Decalactone 0.1-97 mg/kg [11]
White Wine o-Decalactone 0.06 mg/kg [11]
Rum 0-Decalactone 0.02 mg/kg [11]

Experimental Protocols

Extraction and Quantification of Delta-Tetradecalactone

in High-Fat Food Matrices

This protocol is based on a direct-injection gas chromatography-mass spectrometry (GC-MS)

method suitable for high-fat matrices like butter and cheese.[12]

Materials:

Homogenized food sample (e.g., butter, cheese)

Hexane (analytical grade)

Anhydrous sodium sulfate

Internal standard (e.g., 6-undecalactone)

Centrifuge tubes (50 mL)

Vortex mixer
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e Centrifuge

e GC-MS system with a high-temperature capillary column (e.g., ZB-5ms)

Procedure:

Sample Preparation: Accurately weigh approximately 1.0 g of the homogenized food sample
into a 50 mL centrifuge tube.

 Internal Standard Spiking: Add a known amount of the internal standard solution to the
sample.

o Extraction: Add 10 mL of hexane to the centrifuge tube.
» Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
e Drying: Add anhydrous sodium sulfate to remove any residual water and vortex again briefly.

o Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the hexane

layer.
o Collection: Carefully transfer the hexane supernatant to a clean vial for GC-MS analysis.

e GC-MS Analysis:

[e]

Injection: Inject 1 pL of the hexane extract into the GC-MS system.

o

Column: Use a ZB-5ms capillary column (30 m x 0.25 mm x 0.25 um).

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

[¢]

[¢]

Oven Temperature Program:
» Initial temperature: 45°C, hold for 5 minutes.
= Ramp 1: Increase to 195°C at 5°C/min.

» Ramp 2: Increase to 270°C at 25°C/min, hold for 5 minutes.
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o Mass Spectrometer: Operate in electron ionization (EI) mode with a mass range of 40-400
Da. The ion source temperature should be 200°C.

o Quantification: ldentify delta-tetradecalactone based on its retention time and mass
spectrum (characteristic ion m/z 99 for d-lactones).[12] Quantify using the peak area ratio of
the analyte to the internal standard and a calibration curve prepared with standards of known
concentrations.

Chemical Synthesis of Delta-Tetradecalactone via
Baeyer-Villiger Oxidation

This protocol describes the synthesis of delta-tetradecalactone from 2-nonylcyclopentanone
using a Baeyer-Villiger oxidation.

Materials:

o 2-Nonylcyclopentanone

e meta-Chloroperoxybenzoic acid (m-CPBA)

e Dichloromethane (DCM)

e Saturated agueous sodium bicarbonate solution
e Saturated aqueous sodium thiosulfate solution
e Anhydrous magnesium sulfate

e Round-bottom flask

o Magnetic stirrer

o Separatory funnel

e Rotary evaporator

 Silica gel for column chromatography
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Procedure:

Reaction Setup: Dissolve 2-nonylcyclopentanone (1 equivalent) in dichloromethane in a
round-bottom flask equipped with a magnetic stirrer.

Addition of Oxidant: Cool the solution in an ice bath and slowly add m-CPBA (1.1
equivalents) portion-wise.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium
thiosulfate solution to decompose the excess peroxy acid.

Workup: Transfer the mixture to a separatory funnel and wash sequentially with saturated
agueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by silica gel column chromatography using a
hexane/ethyl acetate gradient to yield pure delta-tetradecalactone.

Biotechnological Production of Delta-Lactones

This protocol outlines a general method for the biotechnological production of delta-lactones

using microbial fermentation, based on processes described for related lactones.[13][14][15]

Materials:

Microorganism strain (e.g., Saccharomyces cerevisiae)

Culture medium (containing a carbon source, nitrogen source, minerals, and a precursor
hydroxy fatty acid)

Precursor: 11-hydroxypalmitic acid

Fermentor
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o Centrifuge
e Solvent for extraction (e.g., ethyl acetate)
Procedure:

e Inoculum Preparation: Prepare a seed culture of the selected microorganism in a suitable
growth medium.

o Fermentation: Inoculate the sterile production medium in the fermentor with the seed culture.
The medium should contain the precursor, 11-hydroxypalmitic acid.

» Cultivation: Maintain the fermentation under aerobic conditions at a controlled temperature
and pH for a period sufficient to achieve biotransformation of the precursor to the
corresponding delta-hydroxyalkanoic acid.

o Lactonization: After fermentation, adjust the pH of the broth to below 5 to promote the
spontaneous cyclization of the 5-hydroxytetradecanoic acid to delta-tetradecalactone.
Gentle heating can facilitate this step.

o Extraction: Extract the delta-tetradecalactone from the fermentation broth using a suitable
solvent like ethyl acetate.

 Purification: Concentrate the organic extract and purify the delta-tetradecalactone using
techniques such as distillation or chromatography.

Signaling Pathways and Sensory Perception

The perception of delta-tetradecalactone's creamy and milky flavor is a complex process
involving both the gustatory (taste) and olfactory (smell) systems. While the specific receptors
for delta-tetradecalactone have not been definitively identified, research into the perception of
fatty acids and other flavor compounds provides insights into the likely mechanisms.

Olfactory Perception: The aroma of delta-tetradecalactone is detected by olfactory receptors
(ORs), which are G-protein coupled receptors (GPCRS) located in the olfactory epithelium of
the nasal cavity.[16] The binding of the lactone to a specific OR triggers a signaling cascade,
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leading to the generation of a nerve impulse that is transmitted to the brain and interpreted as a

specific aroma.

Gustatory Perception: The "fatty" taste perception is also believed to be mediated by GPCRs,
such as GPR120, which are expressed in taste bud cells.[17][18][19] These receptors are
activated by long-chain fatty acids, and it is plausible that delta-tetradecalactone, being a fatty
acid derivative, interacts with similar receptors or pathways, contributing to its creamy taste
sensation. The activation of these taste GPCRs initiates a downstream signaling cascade
involving G-proteins, leading to the perception of taste.

Mandatory Visualizations

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21868624/
https://pubmed.ncbi.nlm.nih.gov/24345047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7774309/
https://www.benchchem.com/product/b1661937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow for Delta-Tetradecalactone Analysis
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Caption: Experimental workflow for the GC-MS analysis of delta-tetradecalactone.
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Synthesis Pathways of Delta-Tetradecalactone
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Flavor Perception Pathway of Delta-Tetradecalactone

Delta-Tetradecalactone in Food
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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